
4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid
Overview
Description
“4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid” is a compound that belongs to the pyrazole family . Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific method involves a simple, highly efficient, 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides, which gives 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles in good yields .Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . Another reaction involves a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, which provides a broad range of pyrazole derivatives .Scientific Research Applications
Medicinal Chemistry
Pyrazole derivatives have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities, including antituberculosis , antimicrobial , antifungal , anti-inflammatory , anticancer , and antidiabetic effects . The bromo and carboxylic acid functional groups in 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid can be modified to design and synthesize new drugs with potential therapeutic applications.
Drug Discovery
In drug discovery, the pyrazole core is often utilized as a scaffold for the development of new therapeutic agents. The introduction of substituents like bromo, ethyl, and methyl groups can lead to the discovery of compounds with improved potency and selectivity for various biological targets . The carboxylic acid moiety, in particular, can enhance the compound’s interaction with biological receptors, increasing its drug-like properties.
Agrochemistry
Pyrazole derivatives are also important in agrochemistry, where they can be used to develop new pesticides and herbicides. The structural diversity of pyrazole allows for the synthesis of compounds that can act as growth regulators or protect plants against pests . The bromo group in the compound can be crucial for the biological activity against specific agricultural pests.
Coordination Chemistry
In coordination chemistry, pyrazole derivatives can act as ligands to form complexes with various metals. These complexes can have interesting magnetic, optical, and catalytic properties, making them useful in materials science and catalysis . The carboxylic acid group in 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid can provide an additional coordination site, potentially leading to the formation of novel metal-organic frameworks (MOFs).
Organometallic Chemistry
The pyrazole ring can be incorporated into organometallic compounds, which are useful in catalysis and synthesis . The presence of a bromo substituent can facilitate further functionalization through cross-coupling reactions, enabling the creation of complex organic molecules with precise architectures.
Analytical Chemistry
Pyrazole derivatives can be used as analytical reagents due to their ability to form complexes with metals. These complexes can be detected and quantified using various spectroscopic techniques, aiding in the analysis of metal ions in samples .
Material Science
The structural rigidity and electronic properties of pyrazole derivatives make them suitable for the development of advanced materials. They can be used in the creation of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells .
Biochemistry
In biochemistry, pyrazole derivatives can be used to study enzyme inhibition and modulation. The compound 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid, for instance, could be explored as an inhibitor for enzymes that are relevant in disease pathways, providing insights into the development of new biochemical tools .
Mechanism of Action
Mode of Action
The mode of action of 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid .
properties
IUPAC Name |
4-bromo-1-ethyl-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-10-4(2)5(8)6(9-10)7(11)12/h3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQUVIHWYWSLJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C(=O)O)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



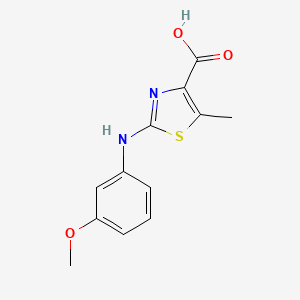
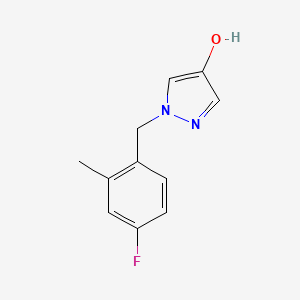
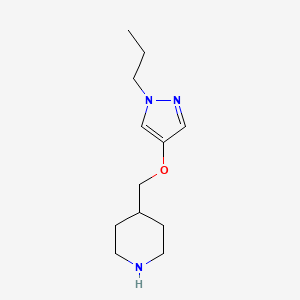
![4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine](/img/structure/B1411917.png)



![[1-(Thian-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1411923.png)
amine](/img/structure/B1411925.png)
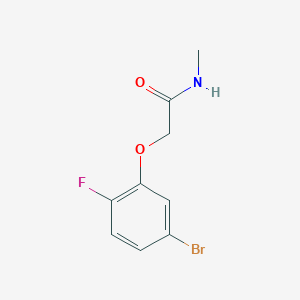
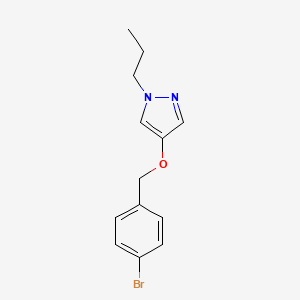
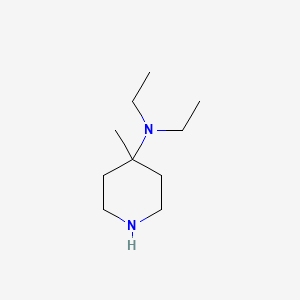

![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B1411933.png)